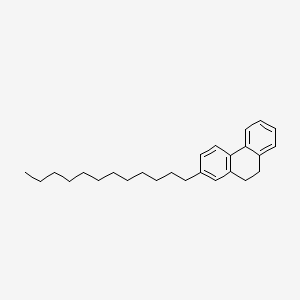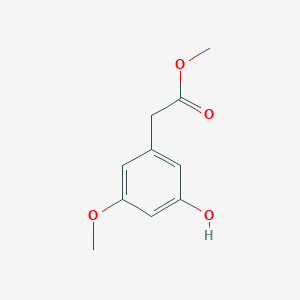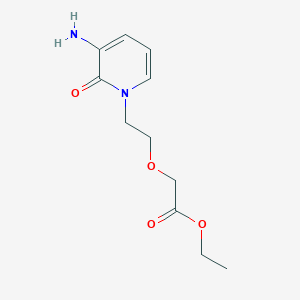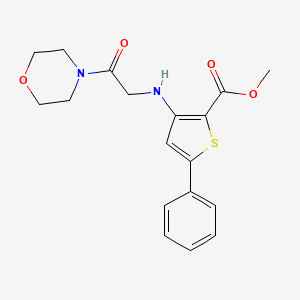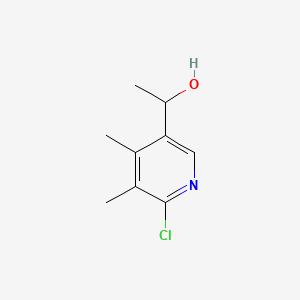
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is a chemical compound known for its unique structure and properties. It features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the reaction of morpholine with 3,5-dibenzyloxy-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the benzoyl substitution.
N-Benzoylmorpholine: Contains a single benzoyl group.
N-(3,5-Dibenzyloxybenzoyl)morpholine: Lacks the methoxy group.
Uniqueness
Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63868-57-5 |
|---|---|
Fórmula molecular |
C26H27NO5 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[4-methoxy-3,5-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27NO5/c1-29-25-23(31-18-20-8-4-2-5-9-20)16-22(26(28)27-12-14-30-15-13-27)17-24(25)32-19-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18-19H2,1H3 |
Clave InChI |
SYFZORWSQSMBEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCOCC3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
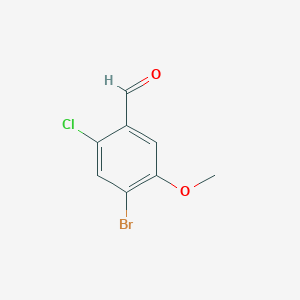
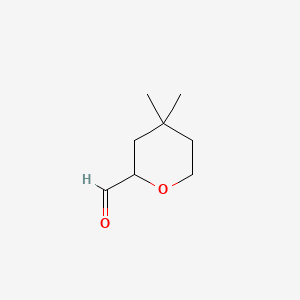
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
